molecular formula C15H12BrFO3S B8383295 2-Bromo-1-(4-fluorophenyl)-2-(4-(methylsulfonyl)phenyl)ethanone

2-Bromo-1-(4-fluorophenyl)-2-(4-(methylsulfonyl)phenyl)ethanone

Cat. No.: B8383295
M. Wt: 371.2 g/mol
InChI Key: HPVDCBVHISKCIZ-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-fluorophenyl)-2-(4-(methylsulfonyl)phenyl)ethanone is a useful research compound. Its molecular formula is C15H12BrFO3S and its molecular weight is 371.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H12BrFO3S

Molecular Weight

371.2 g/mol

IUPAC Name

2-bromo-1-(4-fluorophenyl)-2-(4-methylsulfonylphenyl)ethanone

InChI

InChI=1S/C15H12BrFO3S/c1-21(19,20)13-8-4-10(5-9-13)14(16)15(18)11-2-6-12(17)7-3-11/h2-9,14H,1H3

InChI Key

HPVDCBVHISKCIZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)F)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 1-(4-Fluorophenyl)-2-(4-(methylsulfonyl)phenyl)ethanone (1.00 g) in CH2Cl2 containing CHCl3 (1.0 mL) and CCl4 (1.0 mL) was added bromine (0.614 g). After shining light for 1 h, the reaction was quenched with Na2S2O4, extracted with CH2Cl2, dried over Na2SO4 and evaporated to yield the title compound which was used as such for the next step (1.10 g).
Name
1-(4-Fluorophenyl)-2-(4-(methylsulfonyl)phenyl)ethanone
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.614 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 1-(4-fluorophenyl)-2-(4-methylsulfonyl phenyl)ethanone (14.6 g, 50 mmol) in 210 mL of chloroform and 826 mL of CCl4. A solution of 8.0 g (50 mmol) of bromine in CCl4 was added dropwise to the mixture. When the loss of the bromine colour was complete, the organic layer was washed with 5% aqueous sodium bicarbonate solution and with brine. It was dried over anhydrous sodium sulfate. The drying agent was filtered, and the filtrate concentrated in vacuum to give 14.0 g (70%) of the desired product as a solid.
Name
1-(4-fluorophenyl)-2-(4-methylsulfonyl phenyl)ethanone
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step One
Name
Quantity
826 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
70%

Synthesis routes and methods III

Procedure details

To a solution of the product of step 3 (40.5 g, 139 mmol) in CCl4 (500 mL) and CHCl3 (2 L) was added dropwise a solution of Br2 in CCl4 (50 mL). After addition was completed, the mixture was washed with saturated NaHCO3 (500 mL) and Na2S2O8 (2×250 mL). The pale yellow solution was dried over Na2SO4 and concentrated to dryness. The residue was stirred in 50 % EtO2 /hexane for 20 h and filtered to give 49 g of the title compound.
Name
product
Quantity
40.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To 1-(4-Fluorophenyl)-2-(4-(methylsulfonyl)phenyl)ethanone (1.00 g) in CH2Cl2 containing CHCl3 (1.0 mL) and Cl4 (1.0 mL) was added bromine (0.614 g). After shining light for 1 h, the reaction was quenched with Na2S2O4, extracted with CH2Cl2, dried over Na2SO4 and evaporated to yield the title compound which was used as such for the next step (1.10 g).
Name
1-(4-Fluorophenyl)-2-(4-(methylsulfonyl)phenyl)ethanone
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.614 g
Type
reactant
Reaction Step Two

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